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molecular formula C14H19NO2 B169596 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene CAS No. 102121-55-1

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Cat. No. B169596
M. Wt: 233.31 g/mol
InChI Key: ZABFOFGWNHHHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527945

Procedure details

77.2 ml of glacial acetic acid and 20.8 ml of nitric acid (98% strength) were mixed while cooling and then added dropwise within 2 hours to a solution of 65.8 g (0.35 mol) of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene in 154 ml of glacial acetic acid and 257 ml of acetic anhydride in a salt/ice bath. After the addition was complete, the reaction mixture was warmed to room temperature and stirred overnight. The solution was then poured into water, and the precipitate was filtered off with suction, washed with water and dried. 79.7 g of crude 2-nitro-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene of melting point 46°-50° C. were obtained.
Quantity
65.8 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
257 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.8 mL
Type
reactant
Reaction Step Three
Quantity
77.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:17])([CH3:16])[CH2:8][CH2:7]1.O>C(O)(=O)C.C(OC(=O)C)(=O)C>[N+:1]([C:13]1[CH:12]=[CH:11][C:10]2[C:9]([CH3:17])([CH3:16])[CH2:8][CH2:7][C:6]([CH3:18])([CH3:5])[C:15]=2[CH:14]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
65.8 g
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)(C)C)C
Name
Quantity
154 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
257 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
20.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
77.2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2C(CCC(C2C=C1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 79.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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